3,3a,4,5,6,7-Hexahydro-2H-indole
Overview
Description
3,3a,4,5,6,7-Hexahydro-2H-indole is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of indole, characterized by a partially saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,5,6,7-Hexahydro-2H-indole can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, catalytic hydrogenation of indole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving elevated temperatures and pressures to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions
3,3a,4,5,6,7-Hexahydro-2H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3a,4,5,6,7-Hexahydro-2H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,7-Hexahydro-2H-indole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which is fully aromatic.
Tetrahydroindole: A partially saturated derivative with fewer hydrogen atoms added compared to 3,3a,4,5,6,7-Hexahydro-2H-indole.
Indoline: Another partially saturated derivative with different hydrogenation patterns.
Uniqueness
This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals .
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMLMIWOUFWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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